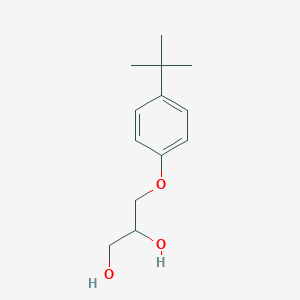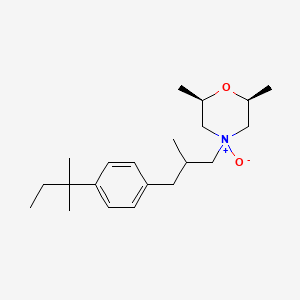
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is a complex organosilicon compound. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex organosilicon compounds typically involves multiple steps, including the formation of silicon-oxygen bonds and the introduction of functional groups. Common reagents might include silanes, alcohols, and catalysts such as platinum or palladium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used for purification.
化学反応の分析
Types of Reactions
Oxidation: Organosilicon compounds can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the silicon atom, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield silanols, while substitution could produce various organosilicon derivatives.
科学的研究の応用
Chemistry
In chemistry, organosilicon compounds are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique properties, such as thermal stability and resistance to oxidation.
Biology
In biology, these compounds may be used in the development of new biomaterials or as part of drug delivery systems due to their biocompatibility.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals, particularly in the design of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, organosilicon compounds are used in the production of silicones, which are employed in a wide range of applications, from sealants and adhesives to medical devices and electronics.
作用機序
The mechanism of action of organosilicon compounds depends on their specific structure and functional groups. They may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, from enzymes and receptors to DNA and cell membranes.
類似化合物との比較
Similar Compounds
Siloxanes: Compounds containing silicon-oxygen bonds, used in various industrial applications.
Silanes: Simple silicon-hydrogen compounds, often used as precursors in chemical synthesis.
Organosilanes: Silicon-containing organic compounds with diverse applications in materials science and chemistry.
Uniqueness
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxy-1-methylethoxy)-4,8-dimethyl- is unique due to its specific structure, which may impart distinct chemical and physical properties. Its multiple oxygen and silicon atoms, along with various functional groups, make it a versatile compound for research and industrial applications.
特性
CAS番号 |
96195-81-2 |
|---|---|
分子式 |
C14H30O6Si |
分子量 |
322.47 g/mol |
IUPAC名 |
ethenyl-tris(1-methoxypropan-2-yloxy)silane |
InChI |
InChI=1S/C14H30O6Si/c1-8-21(18-12(2)9-15-5,19-13(3)10-16-6)20-14(4)11-17-7/h8,12-14H,1,9-11H2,2-7H3 |
InChIキー |
VYRWPZSNSTTXSS-UHFFFAOYSA-N |
正規SMILES |
CC(COC)O[Si](C=C)(OC(C)COC)OC(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Iodo-9-[(4,4,5,5,5-pentafluoropentyl)thio]nonane](/img/structure/B13411906.png)


![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

